molecular formula C11H17ClO5SSi B161050 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane CAS No. 126519-89-9

2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane

Cat. No. B161050
CAS RN: 126519-89-9
M. Wt: 324.85 g/mol
InChI Key: NYIDSUMRGUILGR-UHFFFAOYSA-N
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Description

2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane is a reagent for surface initiated ATRP . It is employed in mesostructured fuel-cell membranes .


Molecular Structure Analysis

The molecular formula of 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane is C11H17ClO5SSi . Its molecular weight is 324.85 g/mol . The IUPAC name is 4-(2-trimethoxysilylethyl)benzenesulfonyl chloride .


Physical And Chemical Properties Analysis

The molecular weight of 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane is 324.85 g/mol . It has a hydrogen bond donor count of 0 .

Scientific Research Applications

1. Applications in Olefin Oligomerization

2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane has been utilized in the synthesis of heterogeneous complexes of nickel MCM-41 with β-diimine ligands. These complexes demonstrate activity and selectivity in ethylene and propylene oligomerization, offering a comparative analysis of homogeneous and heterogeneous systems (Rossetto et al., 2015).

2. Functionalization of Mesoporous Materials

The compound has been used in the functionalization of periodic mesoporous ethane-silica materials with arene-sulfonic acid groups. This process leads to materials with high surface areas and pore sizes, demonstrating significant acid capacity and proton conductivity (Hamoudi et al., 2004).

3. Catalyst in Beckmann Rearrangement

It plays a role as a catalyst in the Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam, showing the impact of solvent choice and suggesting a reaction mechanism involving a five-member ring intermediate product (Zhao et al., 2010).

4. Functionalization of Zeolites

The compound is used in the functionalization of zeolites for the etherification of glycerol with tert-butyl alcohol. This process, involving both homogeneous and heterogeneous acid catalysts, highlights the impact of acidity and textural properties of the zeolites on their catalytic activity (Estévez et al., 2017).

5. Grafting onto Nanoparticles

The compound has been used for grafting poly(2-methacryloyloxyethyl phosphorylcholine) onto Fe(3) O(4) nanoparticles, resulting in biocompatible and potential MRI contrast agents (Sun et al., 2013).

6. Catalysis in Esterification Reactions

It has been employed in the synthesis of sulfonic acid functionalized silica nanoparticles, acting as catalysts in the esterification of linoleic acid. This study demonstrates the influence of organosilanes and chlorosulfonation steps on surface acidity and catalytic performance (Aboelhassan et al., 2017).

7. Photocatalytic Synthesis Applications

The compound has been used in the preparation of acid-modified mesoporous SiO2 decorated with TiO2, facilitating efficient photocatalytic conversion of nitroaromatic compounds into polyalkylated quinolines (Hakki et al., 2013).

Safety and Hazards

2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane is suspected of causing cancer . It may cause drowsiness or dizziness . It causes severe skin burns and eye damage . Contact with water liberates toxic gas . It reacts violently with water .

properties

IUPAC Name

4-(2-trimethoxysilylethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClO5SSi/c1-15-19(16-2,17-3)9-8-10-4-6-11(7-5-10)18(12,13)14/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIDSUMRGUILGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC1=CC=C(C=C1)S(=O)(=O)Cl)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClO5SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370006
Record name 2-(4-chlorosulfonylphenyl)ethyltrimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane

CAS RN

126519-89-9
Record name 2-(4-chlorosulfonylphenyl)ethyltrimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-CHLOROSULFONYLPHENYL)ETHYLTRIMETHOXYSILANE, 50% in methylene chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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